molecular formula C23H32O6 B025406 16-Acetoxy-7alpha-methoxyroyleanone CAS No. 109974-33-6

16-Acetoxy-7alpha-methoxyroyleanone

Cat. No.: B025406
CAS No.: 109974-33-6
M. Wt: 404.5 g/mol
InChI Key: IFFRMUPHOJDCJS-RXIKFYCZSA-N
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Description

16-Acetoxy-7α-methoxyroyleanone (16-AC-7-MR; CAS 109974-33-6) is an abietane-type diterpenoid characterized by a tricyclic aromatic framework with oxygenated functional groups. Its IUPAC name, 14-hydroxy-7-methoxy-11,12-dioxoabieta-8,13-dien-16-yl acetate, highlights its structural features: a methoxy group at position 7α, an acetoxy group at position 16, and ketone moieties at positions 11 and 12.

Properties

CAS No.

109974-33-6

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1

InChI Key

IFFRMUPHOJDCJS-RXIKFYCZSA-N

SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O

Synonyms

16-AC-7-MR
16-acetoxy-7 alpha-methoxyroyleanone
16-acetoxy-7-methoxyroyleanone

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties (from ):

  • Molecular formula : Inferred as C₂₂H₂₈O₆ (abietane backbone + substituents).
  • Boiling point : 507.3°C at 760 mmHg.
  • Density : 1.19 g/cm³.
  • Flash point : 166.6°C.
  • Polar surface area (PSA) : 89.9 Ų, indicating moderate polarity .

The compound’s high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from its acetoxy and methoxy groups.

Comparison with Structurally Similar Compounds

Royleanone Derivatives

Royleanone-type diterpenoids share a core abietane skeleton but differ in substituent patterns:

Compound Name Substituents/Functional Groups Key Properties Reference
16-Acetoxy-7α-methoxyroyleanone 7α-Methoxy, 16-acetoxy, 11,12-diketones Boiling point: 507.3°C; PSA: 89.9 Ų
7α-Acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanone III.6 7α-Acetoxy, 6β-hydroxy, 12-O-(4-Cl)benzoyl Melting point: 221–223°C; [α]D: +44.8° (CHCl₃)

Structural Insights :

  • The 6β-hydroxy group in the compound introduces an additional hydrogen-bonding site, which may enhance solubility in polar solvents .

Kaurane and Labdane Diterpenes

Compounds from exhibit distinct diterpenoid frameworks but share oxygenated functional groups:

Compound Name Skeleton Substituents/Functional Groups Reference
ent-7α,18-Dihydroxy-15-oxokaur-16-ene Kaurane 7α,18-Dihydroxy, 15-oxo, 16-ene
ent-6β,8α-Dihydroxy labda-13(16),14-diene Labdane 6β,8α-Dihydroxy, 13(16),14-diene

Key Differences :

  • Skeleton : Kaurane diterpenes (e.g., ent-7α,18-dihydroxy-15-oxokaur-16-ene) have a bicyclic structure, whereas labdane diterpenes (e.g., ent-6β,8α-dihydroxy labda-13(16),14-diene) are tricyclic but lack the aromatic ketones seen in abietanes like 16-AC-7-MR.
  • Functionalization : 16-AC-7-MR’s 11,12-diketone system is absent in kaurane/labdane analogs, reducing its electrophilic reactivity .

Other Abietane Analogs

Athonolone (ent-7α,17,18-trihydroxy-9,(11)-ene-12-one) shares a hydroxylated abietane backbone but features a conjugated enone system (9,11-ene-12-one) instead of 16-AC-7-MR’s acetoxy-methoxy combination. This enone system may confer greater reactivity in redox reactions .

Data Table: Structural and Physicochemical Comparison

Property 16-Acetoxy-7α-methoxyroyleanone 7α-Acetoxy-6β-hydroxy-12-O-(4-Cl)benzoylroyleanone III.6 ent-7α,18-Dihydroxy-15-oxokaur-16-ene
Skeleton Abietane Abietane Kaurane
Key Substituents 7α-Methoxy, 16-acetoxy 7α-Acetoxy, 6β-hydroxy, 12-O-(4-Cl)benzoyl 7α,18-Dihydroxy, 15-oxo
Melting Point N/A 221–223°C N/A
Boiling Point 507.3°C N/A N/A
Polar Surface Area 89.9 Ų N/A N/A

Research Findings and Implications

  • Synthetic Accessibility: While details synthesis routes for phenolic compounds (e.g., Irisquinone), 16-AC-7-MR’s complex oxygenation pattern likely requires multi-step regioselective functionalization, akin to the chloro-benzoylation described in .
  • Spectroscopic Characterization: NMR and MS data (e.g., δH and m/z values in and ) are critical for confirming substituent positions in diterpenoids, particularly for distinguishing α/β stereochemistry .

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